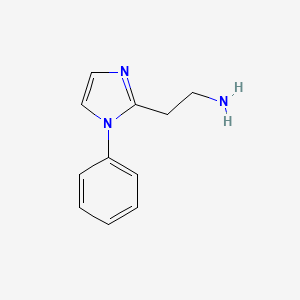

2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine” is a compound that contains an imidazole moiety. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring attached to a phenyl group and an ethanamine group . The InChI code for this compound is 1S/C11H13N3/c12-7-6-11-13-8-9-14 (11)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 .Applications De Recherche Scientifique

Synthesis and Structural Studies

Researchers have investigated the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including the study of their complexation stability constants with Cu(II) (Pařík & Chlupatý, 2014). These compounds have potential applications in catalysis and material science due to their structural properties and ability to form complexes with metals.

Environmental Sampling

A new fluorescent reagent, closely related to 2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine derivatives, has been synthesized for the sensitive, accurate, and rapid detection of trace aliphatic amines in environmental samples using ultrasonic-assisted derivatization microextraction followed by high-performance liquid chromatography (HPLC) (Chen et al., 2014).

Corrosion Inhibition

Imidazole-based molecules, including derivatives of this compound, have shown significant potential in inhibiting the corrosion of carbon steel in an acidic medium. The efficacy of these inhibitors is attributed to their molecular structure and the formation of a protective layer on the metal surface (Costa et al., 2021).

Catalysis

The compound and its derivatives have been employed as ligands in copper(I) catalyzed intramolecular hydroalkoxylation and hydroamination of alkynes. These processes are critical for the synthesis of various organic compounds, demonstrating the utility of these imidazole derivatives in organic synthesis and catalysis (Pouy et al., 2012).

Epoxy Resin Curing

Research into the curing behavior of epoxy resin initiated by amine-containing inclusion complexes, including those derived from imidazole, has shown that these compounds can accelerate curing, extend pot life, and achieve higher curing temperatures. This application is particularly relevant in the field of polymer science and engineering (Amanokura et al., 2007).

Antimicrobial Activity

A series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and related compounds were synthesized and evaluated for their antibacterial and antifungal activity. These studies highlight the potential of imidazole derivatives in the development of new antimicrobial agents (Reddy & Reddy, 2010).

Orientations Futures

The future directions for “2-(1-Phenyl-1H-imidazol-2-YL)ethan-1-amine” could involve further exploration of its synthesis methods, chemical reactions, and biological activities. Given the broad range of activities shown by imidazole derivatives , this compound could potentially be used in the development of new drugs.

Propriétés

IUPAC Name |

2-(1-phenylimidazol-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-7-6-11-13-8-9-14(11)10-4-2-1-3-5-10/h1-5,8-9H,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHNGYLHCJPTGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 1-ethyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2670015.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-[(2-chlorophenyl)methyl]acetamide](/img/structure/B2670018.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2670020.png)

![6-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one oxalate](/img/structure/B2670021.png)

![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2670027.png)

![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2670028.png)

![2-Chloro-1-[2-(difluoromethyl)-2-methylmorpholin-4-yl]propan-1-one](/img/structure/B2670031.png)

![1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2670035.png)

![8-(4-ethoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)